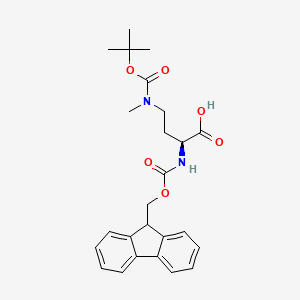
Fmoc-L-Dab(Boc,Me)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Dab(Boc,Me)-OH: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a tert-butoxycarbonyl (Boc) protecting group on the side chain, and a methyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Fmoc Protection: : The synthesis begins with the protection of the amino group of L-2,4-diaminobutyric acid (L-Dab) using the fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Boc Protection: : The side chain amino group is then protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is also carried out in an organic solvent like DMF or DCM.
-
Methylation: : The final step involves the methylation of the compound using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). This reaction is typically carried out in an organic solvent like acetone or DMF.
Industrial Production Methods
Industrial production of Fmoc-L-Dab(Boc,Me)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
-
Deprotection Reactions: : The Fmoc and Boc protecting groups can be removed under specific conditions. Fmoc is typically removed using a base such as piperidine in DMF, while Boc is removed using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Substitution Reactions: : The compound can undergo substitution reactions where the methyl group can be replaced with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the Fmoc protecting group.
Trifluoroacetic acid in DCM: Used for the removal of the Boc protecting group.
Methyl iodide in acetone or DMF: Used for the methylation step.
Major Products Formed
Fmoc-L-Dab(Boc)-OH: Formed after the removal of the methyl group.
L-Dab(Boc,Me)-OH: Formed after the removal of the Fmoc group.
L-Dab(Me)-OH: Formed after the removal of both Fmoc and Boc groups.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Dab(Boc,Me)-OH: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
-
Peptide Synthesis: : It is used as a building block in the synthesis of peptides and proteins. The protecting groups allow for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides.
-
Drug Development: : The compound is used in the development of peptide-based drugs. Its stability and ease of deprotection make it an ideal candidate for the synthesis of therapeutic peptides.
-
Bioconjugation: : It is used in bioconjugation reactions to attach peptides to other biomolecules such as proteins, nucleic acids, and carbohydrates. This is useful in the development of targeted drug delivery systems and diagnostic tools.
-
Material Science: : The compound is used in the development of novel materials such as hydrogels and nanomaterials. Its ability to form stable peptide bonds makes it useful in the synthesis of peptide-based materials.
Wirkmechanismus
The mechanism of action of Fmoc-L-Dab(Boc,Me)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The methyl group provides additional stability to the compound, preventing degradation during the synthesis process.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Dab(Boc,Me)-OH: can be compared with other similar compounds used in peptide synthesis, such as:
-
Fmoc-L-Lys(Boc)-OH: : Similar to this compound but with a lysine residue instead of diaminobutyric acid. It is also used in peptide synthesis but lacks the methyl group, making it less stable.
-
Fmoc-L-Orn(Boc)-OH: : Contains an ornithine residue instead of diaminobutyric acid. It is used in peptide synthesis but has different reactivity due to the presence of an additional methylene group.
-
Fmoc-L-Dab(Boc)-OH: : Similar to this compound but without the methyl group. It is used in peptide synthesis but is less stable due to the absence of the methyl group.
The uniqueness of This compound lies in its combination of protecting groups and the presence of the methyl group, which provides additional stability and reactivity, making it a valuable compound in peptide synthesis and other scientific research applications.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27(4)14-13-21(22(28)29)26-23(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNQESRFQCLFJR-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
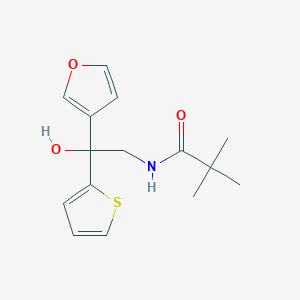
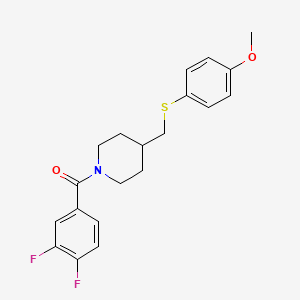
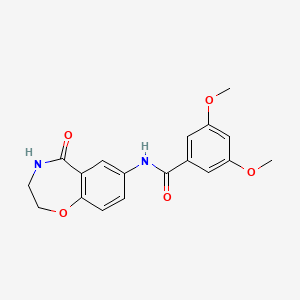
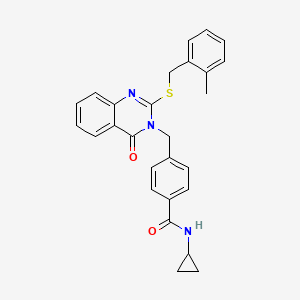
![4-(8-((5-Bromothiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2901327.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetamide](/img/structure/B2901329.png)
![3-(4-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901330.png)




![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2901340.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2901341.png)
